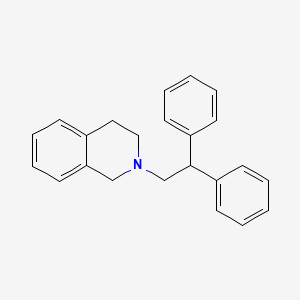
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core with a 2,2-diphenylethyl substituent. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the use of phase-transfer catalysis. One efficient synthetic approach is the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a phase-transfer catalyst such as (S,S)-3,4,5-trifluorophenyl-NAS bromide . This method produces the desired compound with high chemical yields and excellent enantioselectivities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of phase-transfer catalysis and α-alkylation can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydroisoquinoline core can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline analogs.
Applications De Recherche Scientifique
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-Diphenylethyl)-4-hydroxy-1,2,5-thiadiazole-3-carboxamide
- N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine
Uniqueness
2-(2,2-Diphenylethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core and the presence of a 2,2-diphenylethyl substituent. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
827309-94-4 |
|---|---|
Formule moléculaire |
C23H23N |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylethyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H23N/c1-3-10-20(11-4-1)23(21-12-5-2-6-13-21)18-24-16-15-19-9-7-8-14-22(19)17-24/h1-14,23H,15-18H2 |
Clé InChI |
SVKMMCTYOLVJEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)

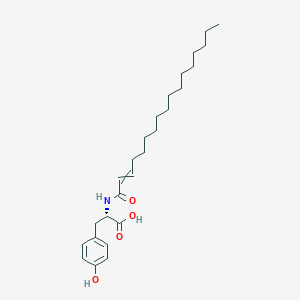

![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![N-[(4-Methoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B14217210.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)

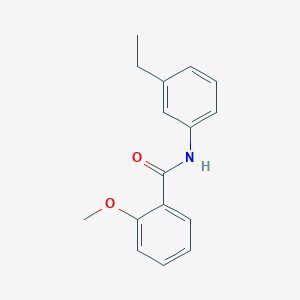

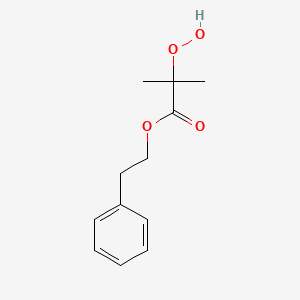
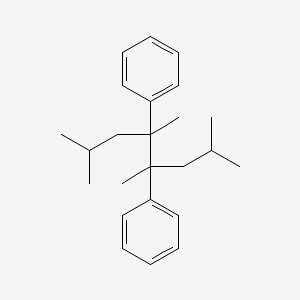
![N~3~,N~3~-Dimethyl-N-{2-[methyl(phenyl)amino]phenyl}-beta-alaninamide](/img/structure/B14217258.png)
